

PI4KIII β inhibition by T-00127_HEV1

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Compound of Interest

Compound Name: T-00127_HEV1

Cat. No.: B15603673

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An In-depth Technical Guide to the Inhibition of PI4KIII β by **T-00127_HEV1**

Executive Summary

Phosphatidylinositol 4-kinase type III beta (PI4KIII β or PI4KB) is a crucial lipid kinase that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide in the trans-Golgi network (TGN). This lipid is essential for regulating vesicular trafficking and maintaining the structural integrity of the Golgi apparatus. A growing body of evidence has identified PI4KIII β as a critical host factor hijacked by a broad range of positive-sense single-stranded RNA (+ssRNA) viruses, including enteroviruses (e.g., Poliovirus, Rhinovirus) and Hepatitis C virus (HCV), to build their replication organelles. Consequently, PI4KIII β has emerged as a promising target for broad-spectrum antiviral drug development. **T-00127_HEV1** is a small molecule inhibitor that has demonstrated potent and specific activity against PI4KIII β , thereby blocking the replication of various viruses that depend on this host enzyme. This document provides a comprehensive technical overview of the inhibition of PI4KIII β by **T-00127_HEV1**, including quantitative data, mechanistic insights, and detailed experimental protocols for researchers in the field.

T-00127_HEV1: Quantitative Inhibitory and Antiviral Data

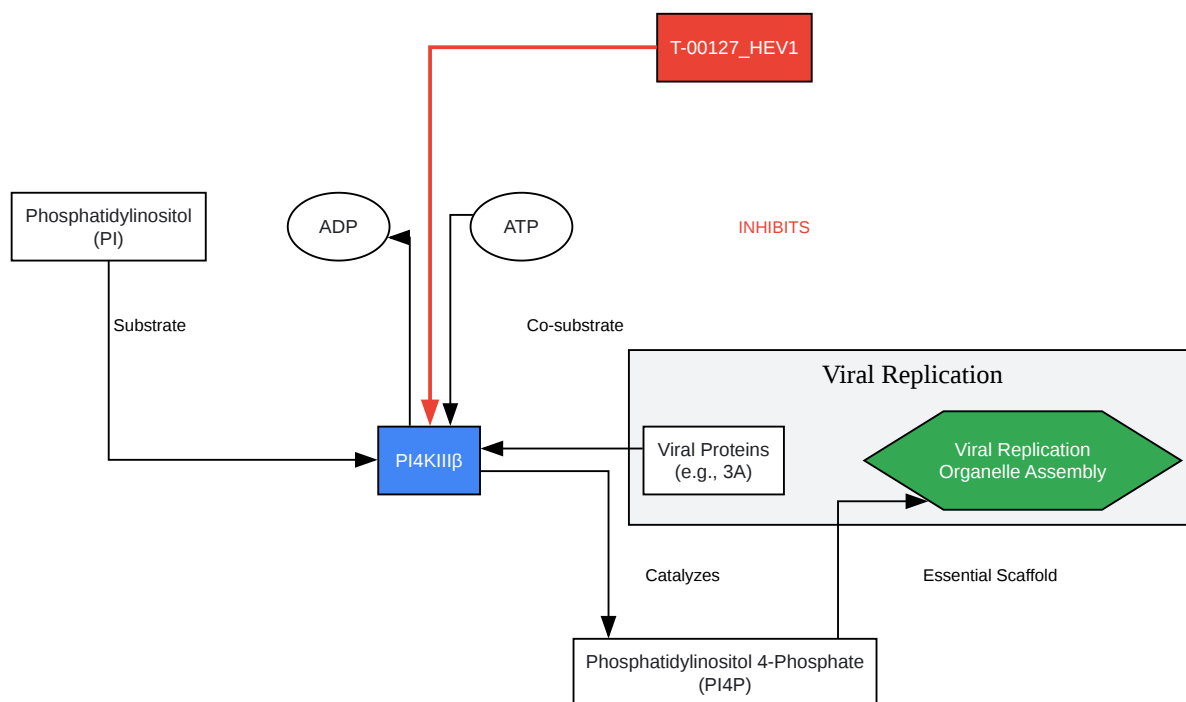
T-00127_HEV1 is characterized by its potent inhibition of PI4KIII β 's enzymatic activity and its broad-spectrum antiviral effects against several enteroviruses. The compound exhibits a high selectivity index, indicating a favorable window between its antiviral efficacy and host cell toxicity.

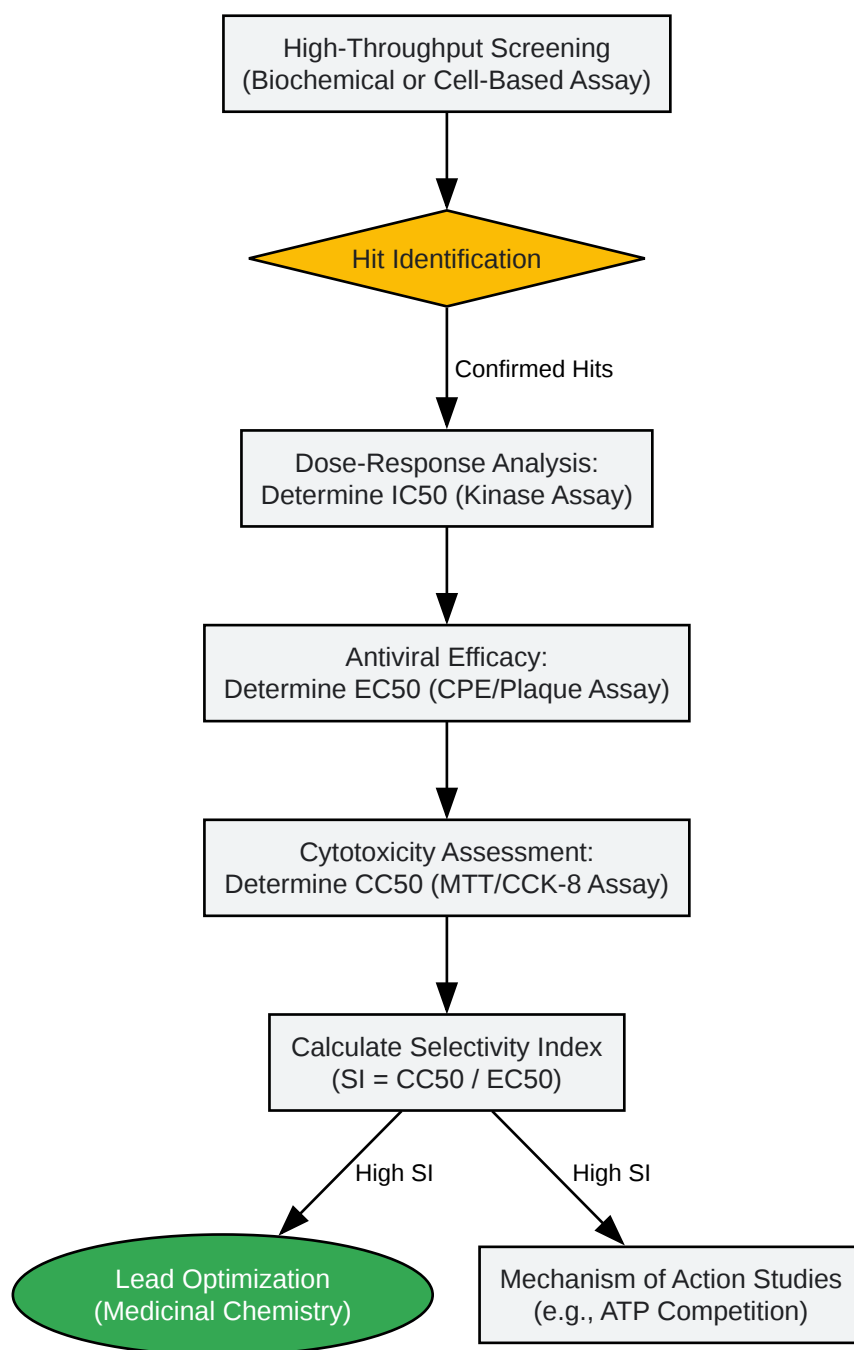
Parameter	Target/Virus	Value	Reference
IC50	PI4KIII β (PI4KB) in vitro kinase activity	60 nM	[1]
EC50	Poliovirus 1 (PV1)	0.77 μ M	[1]
EC50	Enterovirus 71 (EV71)	0.73 μ M	[1]
CC50	Host Cell Cytotoxicity	125 μ M	[1]
Selectivity Index (SI)	For Poliovirus (CC50/EC50)	162	[1]
Kinase Specificity	Inhibition of PI3KCD at 10 μ M	\leq 33%	[1]
Kinase Specificity	Inhibition of other PI3 kinases at 10 μ M	None Observed	[1]

Mechanism of Action and Signaling Pathway

PI4KIII β 's primary function is to phosphorylate phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring, generating PI4P.[2] This process is fundamental to the recruitment of PI4P-effector proteins that regulate Golgi structure and trafficking. Many +ssRNA viruses have evolved to exploit this pathway. Viral proteins recruit PI4KIII β to specific intracellular membranes, dramatically increasing local concentrations of PI4P.[2][3] These PI4P-enriched membranes serve as scaffolds for the assembly of viral replication complexes.

T-00127_HEV1, which features a 2-amino thiazole core structure, acts as an ATP-competitive inhibitor.[3][4] By binding to the ATP-binding pocket of PI4KIII β , it prevents the phosphorylation of PI, thereby depleting the PI4P lipids required for the formation of viral replication organelles and effectively halting viral proliferation.[3]





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